3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]propanamide
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Overview
Description
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]propanamide is a synthetic organic compound It is characterized by its complex structure, which includes a pyrazole ring, a nitro group, and a trimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]propanamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.
Introduction of the nitro group: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Attachment of the trimethylphenoxy group: This step involves the reaction of the pyrazole derivative with 2,3,5-trimethylphenol under suitable conditions.
Formation of the propanamide linkage: The final step involves the reaction of the intermediate compound with propanoyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification and crystallization to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group in the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]propanamide involves its interaction with specific molecular targets. The nitro group and pyrazole ring are key functional groups that contribute to its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole structure but different functional groups.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Contains both pyrazole and triazole rings with nitro groups.
Uniqueness
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]propanamide is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H23ClN4O4 |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
3-(4-chloro-5-methylpyrazol-1-yl)-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]propanamide |
InChI |
InChI=1S/C22H23ClN4O4/c1-13-7-14(2)15(3)21(8-13)31-19-10-17(9-18(11-19)27(29)30)25-22(28)5-6-26-16(4)20(23)12-24-26/h7-12H,5-6H2,1-4H3,(H,25,28) |
InChI Key |
MWHBAAHUCSNEIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)CCN3C(=C(C=N3)Cl)C)C)C |
Origin of Product |
United States |
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